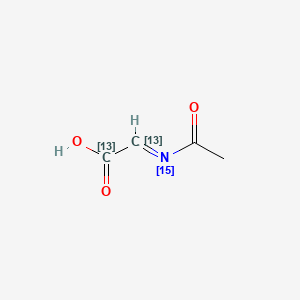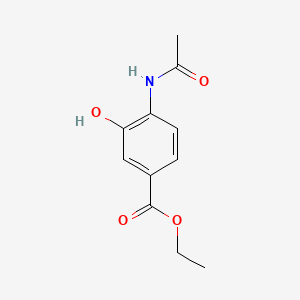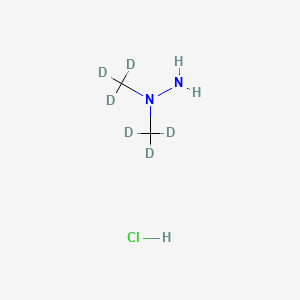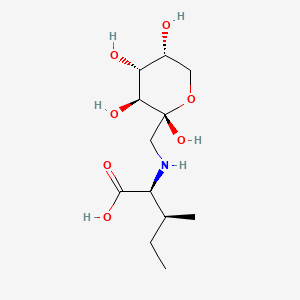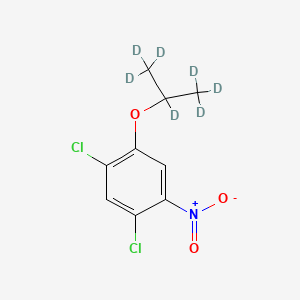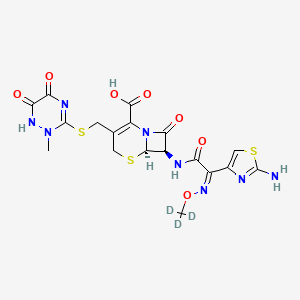
2-(2-Iodophenyl-d4)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodophenyl-d4)acetic Acid, also known as (o-Iodophenyl-d4)acetic Acid or 2-Iodobenzene-d4-acetic Acid, is a biochemical used for proteomics research . It has a molecular formula of C8H3D4IO2 and a molecular weight of 266.07 .
Synthesis Analysis
The synthesis of 2-(2-Iodophenyl-d4)acetic Acid can be prepared from 2-iodobenzyl cyanide . It is an intermediate in the synthesis of Diclofenac-d4, the labeled analogue of Diclofenac, a nonsteroidal anti-inflammatory compound and a decycloxygenase (COX) inhibitor .Molecular Structure Analysis
The molecular structure of 2-(2-Iodophenyl-d4)acetic Acid is represented by the formula C8H3D4IO2 . The structure includes an iodine atom attached to the phenyl group, which is further connected to an acetic acid group.Chemical Reactions Analysis
2-Iodophenylacetic acid, a compound similar to 2-(2-Iodophenyl-d4)acetic Acid, undergoes palladium-catalyzed reaction with allenes to form 1,3-butadienes . It also undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound .Physical And Chemical Properties Analysis
The molecular weight of 2-(2-Iodophenyl-d4)acetic Acid is 266.07, and its molecular formula is C8H3D4IO2 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Aplicaciones Científicas De Investigación
Subheading: A Scientometric Review
The use of 2,4-dichlorophenoxyacetic acid (2,4-D) as a herbicide in agricultural and urban activities has been extensively documented. The substance is known for its ability to reach natural environments either directly or indirectly. A scientometric review emphasizes the rapid advancement in research concerning 2,4-D's toxicology and mutagenicity. The review uses a novel method to quantitatively visualize and summarize the development in this field. It points out that the USA, Canada, and China are the most active contributors to this research domain. The study also identifies the future directions of 2,4-D research, which are expected to focus more on molecular biology, especially gene expression, the assessment of exposure in humans or other vertebrate bioindicators, and pesticide degradation studies. This analytical approach helps in understanding global trends and identifying research gaps in the domain of 2,4-D toxicology and mutagenicity (Zuanazzi, Ghisi, & Oliveira, 2020).
2,4-D as an Anti-inflammatory Agent
Subheading: Insights from In Silico and Pharmaceutical Studies
An intriguing repositioning of 2,4-Dichlorophenoxyacetic acid (2,4-D) from a widely recognized plant auxin and herbicide to a potential anti-inflammatory agent is discussed in this section. The repositioning is based on in silico molecular modeling, docking studies, and drug formulation, accompanied by in vivo anti-inflammatory inspection. The molecular modeling suggests that 2,4-D has a high affinity toward the COX-2 enzyme, akin to Ibuprofen, indicating a strong anti-inflammatory activity. Furthermore, in vivo studies using a carrageenan-induced hind paw edema inflammatory model in rats have shown promising results, with 2,4-D significantly reducing the concentration of prostaglandin E2 in hind paw tissues. This repositioning opens new avenues for 2,4-D as a potential anti-inflammatory molecule, especially considering its well-documented toxicity and side effect profile (Khedr, Shehata, & Mohamed, 2014).
The Role of 2,4-D in Environmental Toxicology
Subheading: Effects and Protective Measures
The toxicological effects of 2,4-D have been extensively studied, especially its impact on various biological systems. One study focuses on the genotoxic effects of 2,4-D on male mice, highlighting the significant dose-dependent rise in chromosomal aberration, head sperm abnormalities, and DNA single-strand breaks in blood lymphocytes. Interestingly, the administration of vitamin C has shown to mitigate these genotoxic effects, suggesting a protective role against 2,4-D's genotoxicity. This implies that dietary supplementation with vitamin C might be beneficial for populations exposed to 2,4-D (Kamel, 2017).
Propiedades
Número CAS |
1217360-62-7 |
|---|---|
Nombre del producto |
2-(2-Iodophenyl-d4)acetic Acid |
Fórmula molecular |
C8H7IO2 |
Peso molecular |
266.071 |
Nombre IUPAC |
2-(2,3,4,5-tetradeuterio-6-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/i1D,2D,3D,4D |
Clave InChI |
IUHXGZHKSYYDIL-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)O)I |
Sinónimos |
(o-Iodophenyl-d4)acetic Acid; (2-Iodophenyl-d4)acetic Acid; 2-Iodobenzene-d4-acetic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Fluorophenyl)methyl]boronic acid](/img/structure/B585349.png)
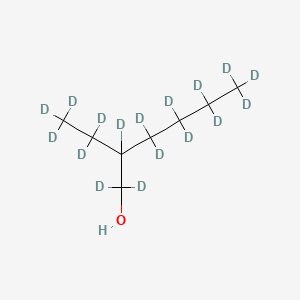
![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)
